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Executive Summary

Firibastat (formerly RB150 or QGCO001) is a first-in-class, centrally-acting inhibitor of
aminopeptidase A (APA). As a prodrug, firibastat is designed to cross the blood-brain barrier,
where it is converted into its active metabolite, EC33.[1] This active molecule inhibits APA, a
key enzyme in the brain renin-angiotensin system (RAS) responsible for converting angiotensin
Il (Ang-Il) to angiotensin Il (Ang-I11).[2] By reducing the levels of Ang-Ill in the brain, firibastat
aims to lower blood pressure through mechanisms distinct from peripherally acting
antihypertensive agents.[2][3] Early-phase clinical trials have been conducted to establish the
safety, tolerability, and pharmacokinetic profile of firibastat in both healthy volunteers and
hypertensive patients. This guide provides a detailed overview of the safety and tolerability
findings from these foundational studies, along with the experimental protocols and the
underlying mechanism of action.

Mechanism of Action: The Brain Renin-Angiotensin
System

Firibastat targets the brain's renin-angiotensin system, a critical pathway in the central
regulation of blood pressure.[3] Ang-lll, the primary effector peptide in this pathway, exerts
several effects that lead to an increase in blood pressure, including stimulating the release of
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arginine-vasopressin (AVP), increasing sympathetic nervous system activity, and inhibiting the
baroreflex.[1][2]

Firibastat is a prodrug of EC33, which cannot itself cross the blood-brain barrier.[1] After oral
administration, firibastat enters the brain, where the disulfide bridge linking two EC33
molecules is cleaved by cerebral reductases.[4] The released EC33 molecules then bind to and
inhibit APA, blocking the conversion of Ang-ll to Ang-1ll and thereby mitigating its hypertensive
effects.[2][4]
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Caption: Mechanism of action of Firibastat in the brain renin-angiotensin system.

Early-Phase Clinical Trial Protocols

The initial clinical development of firibastat focused on evaluating its safety, tolerability, and
pharmacokinetics in a series of Phase 1 and Phase 2 studies.

Phase 1 Study (NCT01900171)

» Design: This was a double-blind, placebo-controlled, single-ascending dose and multiple-
ascending dose study conducted in healthy male volunteers.[5]

o Objectives: The primary objective was to assess the safety and tolerability of firibastat.
Secondary objectives included characterizing the pharmacokinetic profile of firibastat and its
active metabolite, EC33.[5]

o Methodology:
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o Single Ascending Dose (SAD): Subjects received a single oral dose of firibastat or
placebo, with doses escalating up to 2000 mg.[6]

o Multiple Ascending Dose (MAD): Subjects received twice-daily oral doses of firibastat or
placebo for a specified duration, with doses escalating up to 750 mg BID.[6]

o Safety Assessments: Included monitoring of adverse events (AEs), vital signs,
electrocardiograms (ECGSs), and clinical laboratory tests (hematology, biochemistry,
urinalysis).

Phase 2a Study (NCT02322450)

» Design: A pilot study to assess the efficacy and safety of firibastat in patients with mild-to-
moderate hypertension.[6][7]

o Participants: The study enrolled 34 patients with hypertension.[6][7]
o Methodology:
o Treatment Period: A 4-week treatment period was implemented.[5][6]
o Dose Titration: Patients received firibastat 250 mg twice daily (BID) for the first week.[6]

o Dose Increase: The dose was then uptitrated to 500 mg BID for the remaining three
weeks.[6]

o Safety Monitoring: Safety and tolerability were assessed through the recording of AEs,
laboratory parameters, and vital signs.[5]

Phase 2b Study (NEW-HOPE, NCT03198793)

o Design: A multicenter, open-label, dose-titrating study to evaluate the efficacy and safety of
firibastat in a diverse population of overweight or obese hypertensive patients.[8][9]

o Participants: 256 hypertensive patients, including a significant proportion of Black and
Hispanic individuals, were enrolled.[8][9]

¢ Methodology: The study involved an 8-week treatment period.
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o Wash-out Period: A 2-week wash-out period where previous antihypertensive medications
were discontinued.[8][9]

o Initial Dosing: Subjects received firibastat 250 mg BID orally for 2 weeks.[8][9]

o Dose Titration: If automated office blood pressure (AOBP) was >140/90 mm Hg after 2
weeks, the dose was increased to 500 mg BID.[8][9]

o Add-on Therapy: If AOBP was =160/110 mm Hg after one month, hydrochlorothiazide (25
mg once daily) was added to the treatment regimen.[8][9]

o Primary Endpoint: The primary endpoint was the change from baseline in systolic AOBP
after 8 weeks of treatment. Safety was a key secondary endpoint.[8][9]
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Caption: Experimental workflow for the Phase 2b (NEW-HOPE) clinical trial.
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Safety and Tolerability Results

Across early-phase trials, firibastat has been generally well-tolerated.[7] No severe adverse

effects directly related to firibastat treatment have been consistently reported.[1][7]

Phase 1 Trial Data

In the Phase 1 study with healthy volunteers, firibastat was well-tolerated.[7]

Parameter Result Citation
_ _ 5 of 42 (11.9%) in the firibastat
Subjects with AEs
group
Total AEs 6 (mild to moderate) [7]

Treatment-Related AEs

1 event of mild, asymptomatic
orthostatic hypotension 6 [51[7]

hours after a 500 mg dose

Serious AEs

None reported [7]

Lab Abnormalities

No clinically significant

[7]

abnormalities were found

Phase 2a and 2b Trial Data

The Phase 2 trials provided safety data in the target hypertensive population. The most

common treatment-related adverse events were headaches and skin reactions.[5][8]
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. Number of
Trial .
Subjects

Key Safety o
T Citation
Findings

Phase 2a

34 (Firibastat group)
(NCT02322450)

3 subjects
experienced serious
AEs: vestibular
disorder (<24h), skin
rash with facial
edema, and moderate  [5][7][10]
arthralgia. No

changes in

biochemical safety

parameters were

detected.

Phase 2b (NEW-
HOPE, 256
NCT03198793)

14.1% of subjects (36)
experienced AEs
considered related to
firibastat. 7.5% (19)
discontinued
treatment due to AEs.
No angioedema was BILte]
reported. No
significant changes in
potassium, sodium, or
creatinine levels were

observed.

A detailed breakdown of the most frequent adverse events from the larger Phase 2b (NEW-

HOPE) study is provided below.
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Frequency in Phase 2b

Adverse Event Citation
(N=256)
Headache 4.3% (11 subjects) [51[7]
Skin Reactions / Rash 3.1% (8 subjects) [5][8]
Serious AE (Erythema )
) 0.4% (1 subject) [5][10]
Multiforme)
Conclusion

The early-phase clinical trials for firibastat have established a satisfactory safety and tolerability
profile. In Phase 1 studies, the drug was well-tolerated in healthy volunteers with minimal, mild,
and transient adverse events.[7] Phase 2 trials in hypertensive patients confirmed this general
tolerability, with the most common treatment-related side effects being headache and skin
reactions.[7][8] Importantly, firibastat did not cause clinically significant changes in key
biochemical markers such as electrolytes and creatinine.[8][11] While a few serious adverse
events were noted, they were infrequent.[5][7] These results supported the progression of
firibastat into later-stage clinical development for the treatment of hypertension.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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